Octadecyl 2,4,6-trinitrobenzoate

Description

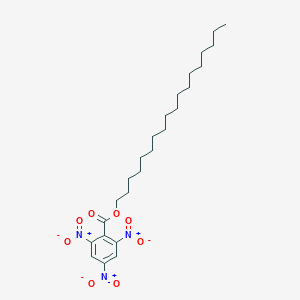

Octadecyl 2,4,6-trinitrobenzoate is an ester derived from 2,4,6-trinitrobenzoic acid and octadecyl alcohol. The compound features a long alkyl chain (C18) attached to a nitro-functionalized aromatic core. This structure imparts unique thermal and molecular packing properties, as evidenced by studies on hydrogen-bonded liquid crystals (HBLCs) with varying alkyl chain lengths . The extended octadecyl chain increases molecular mass, elevating melting and clearing points compared to shorter-chain analogs. However, the bulky nitro groups and long alkyl chain may reduce mesomorphic stability due to packing inefficiencies, a trend observed in HBLC systems .

Properties

CAS No. |

53848-85-4 |

|---|---|

Molecular Formula |

C25H39N3O8 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

octadecyl 2,4,6-trinitrobenzoate |

InChI |

InChI=1S/C25H39N3O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-25(29)24-22(27(32)33)19-21(26(30)31)20-23(24)28(34)35/h19-20H,2-18H2,1H3 |

InChI Key |

CGORFWQDTSXTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Octadecyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:

Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Hydrogen gas with a metal catalyst.

Substitution: Nucleophiles in an appropriate solvent, often under mild heating.

Major Products:

Hydrolysis: 2,4,6-trinitrobenzoic acid and octadecanol.

Reduction: 2,4,6-triaminobenzoic acid derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Octadecyl 2,4,6-trinitrobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Octadecyl 2,4,6-trinitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Hydrogen-Bonded Liquid Crystals (HBLCs)

HBLCs with alkyl chains of varying lengths (e.g., C10 to C18) exhibit distinct thermal behaviors. For instance, HBLC P16:4Cl (C16 chain) shows a lower mesomorphic range than shorter-chain analogs due to reduced packing efficiency from the long alkyl tail . Similarly, Octadecyl 2,4,6-trinitrobenzoate’s C18 chain likely amplifies this trend, resulting in higher melting points but diminished mesophase stability. Key differences include:

- Thermal Stability : Longer chains (e.g., octadecyl) increase melting/clearing points due to higher molecular mass, as seen in HBLCs .

- Mesomorphic Range : The C18 chain disrupts molecular alignment, reducing the temperature range for liquid crystalline behavior .

Comparison with Halogenated Paraffins (e.g., Octadecyl Chloride)

Long-chain halogenated paraffins like octadecyl chloride (C18Cl) exhibit low friction in solid states but increased friction above their melting points (~20°C) . Contrasting properties include:

- Reactivity : The nitro groups in this compound may confer higher chemical reactivity compared to inert halogenated paraffins.

- Thermal Behavior : Halogenated paraffins melt at lower temperatures but remain stable up to 300°C, whereas the nitroester’s thermal stability depends on nitro group decomposition pathways.

Comparison with Hindered Phenol Stabilizers (e.g., Octadecyl Phenolic Esters)

Hindered phenol stabilizers like octadecyl 3-(3’-t-butyl-4’-hydroxy-5’-methylphenyl)propionate leverage long alkyl chains for solubility and dispersion in polymer matrices . Unlike this compound, these compounds feature antioxidant phenolic groups instead of nitro functionalities. Key distinctions:

- Functional Groups: Phenolic derivatives act as radical scavengers, while nitro groups may contribute to explosive or high-energy applications.

- Thermal Role: Hindered phenols enhance thermal stability in polymers, whereas nitroesters might decompose exothermally under heat.

Data Table: Comparative Properties of this compound and Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.